(2-Methoxypyridin-3-yl)methanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-10-7-6(5-8)3-2-4-9-7;;/h2-4H,5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPUKTYKLMMLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593639 | |

| Record name | 1-(2-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158447-85-8 | |

| Record name | 1-(2-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of (2-Methoxypyridin-3-yl)methanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the detailed physicochemical characterization of (2-Methoxypyridin-3-yl)methanamine dihydrochloride, a key building block in contemporary drug discovery. As a Senior Application Scientist, the following sections are designed not merely to list physical properties but to provide a robust, scientifically-grounded workflow for their determination and interpretation. This document emphasizes the causality behind experimental choices and establishes self-validating systems for data generation, ensuring the highest standards of scientific integrity.

Compound Identity and Structural Elucidation

Before delving into its physical properties, it is paramount to confirm the identity and structure of this compound.

Table 1: Core Compound Identifiers

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1158447-85-8 | [1][2] |

| Molecular Formula | C₇H₁₂Cl₂N₂O | [1][2] |

| Molecular Weight | 211.09 g/mol | [1][2] |

| Purity | Typically ≥97% | [1] |

The dihydrochloride salt form is crucial as it influences properties such as solubility and stability.[3][4] The presence of two equivalents of hydrochloric acid suggests that both the pyridine ring nitrogen and the primary amine are protonated.

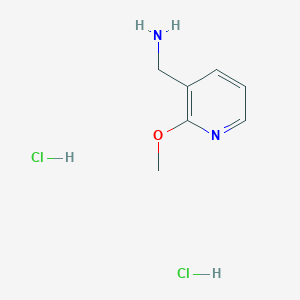

Caption: Chemical structure of this compound.

Spectroscopic Confirmation

Spectroscopic analysis is essential for unambiguous structural confirmation. The following sections outline the expected spectral characteristics and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed information about the carbon and proton environments within the molecule.

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring.

-

Methanamine Protons (-CH₂-NH₃⁺): A signal for the methylene protons adjacent to the protonated amine.

-

Methoxy Protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group.

-

Amine Protons (-NH₃⁺): A broad signal for the protons on the ammonium group.

-

Pyridine Ring Carbons: Several signals in the aromatic region of the spectrum.

-

Methanamine Carbon (-CH₂-): A signal for the methylene carbon.

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). D₂O is often a good choice for hydrochloride salts due to their polarity.

-

Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent for D₂O, for accurate chemical shift referencing.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the proposed structure.

Caption: Workflow for obtaining NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200-2800 (broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=N and C=C Stretch (Pyridine Ring) | 1600-1450 |

| N-H Bend (Ammonium) | 1600-1500 |

| C-O Stretch (Methoxy) | 1250-1000 |

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the free base and provide information about its fragmentation pattern.

-

Molecular Ion Peak ([M+H]⁺): For the free base (C₇H₁₀N₂O), the expected m/z would be approximately 139.08.

-

Fragmentation Pattern: Observe characteristic fragments resulting from the loss of the methoxy group, the aminomethyl group, or cleavage of the pyridine ring.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Physicochemical Properties

The physical properties of this compound are critical for its handling, formulation, and biological activity.

Melting Point

The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure crystalline compound.

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating Rate: Use a rapid heating rate for an initial approximate determination, then a slow rate (1-2 °C/min) for an accurate measurement.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Solubility

Solubility in aqueous and organic solvents is a critical parameter for drug development, influencing formulation and bioavailability.

-

Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at various pH values (e.g., pH 2, 7.4, 9), ethanol, and DMSO.

-

Equilibration: Add an excess amount of the compound to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: Centrifuge or filter the suspensions to remove undissolved solids.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for determining equilibrium solubility.

Dissociation Constant (pKa)

The pKa values of the protonated pyridine nitrogen and the primary ammonium group will dictate the ionization state of the molecule at different pH values, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

-

The pyridine nitrogen is expected to have a lower pKa than the primary amine.

-

The methoxy substituent may slightly influence the pKa of the pyridine ring.

-

Methodology: Potentiometric titration or UV-spectrophotometric methods are commonly used.

-

Titration: Dissolve a known amount of the compound in water and titrate with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

Stability and Hygroscopicity

Amine hydrochloride salts can be susceptible to hygroscopicity (moisture absorption) and chemical degradation.[5][6]

-

Experimental Setup: Place a known weight of the compound in controlled humidity chambers at various relative humidity (RH) levels (e.g., 25%, 50%, 75%, 95% RH) at a constant temperature.

-

Weight Measurement: Monitor the weight change of the sample over time until it equilibrates.

-

Classification: Classify the hygroscopicity based on the percentage of moisture absorbed.

-

Stress Conditions: Store the compound under accelerated stability conditions (e.g., 40 °C / 75% RH) and long-term conditions (e.g., 25 °C / 60% RH).[7]

-

Analysis: At specified time points, analyze the samples for purity (e.g., by HPLC) and any changes in physical appearance or solid form (e.g., by microscopy or PXRD).

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the physicochemical characterization of this compound. By following these detailed protocols, researchers and drug development professionals can generate high-quality, reliable data essential for advancing their research and development programs. The emphasis on understanding the "why" behind each experimental step ensures that the generated data is not only accurate but also interpretable in the broader context of pharmaceutical development.

References

-

Arctom Scientific. (n.d.). This compound. Retrieved from

- BenchChem. (2025).

- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.

- Gautam, A., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals.

- Li, S., et al. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review.

- Patel, J., et al. (2022).

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

- Sun, C. C. (2009). A holistic approach to understanding, predicting, and controlling powder hygroscopicity. Drug Development and Industrial Pharmacy.

- The United States Pharmacopeial Convention. (2023).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmoutsourcing.com [pharmoutsourcing.com]

- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triethylamine - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-Methoxypyridin-3-yl)methanamine Dihydrochloride: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of (2-Methoxypyridin-3-yl)methanamine dihydrochloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, synthesis, characterization, and its burgeoning applications, particularly in the fields of targeted protein degradation and kinase inhibition.

Introduction and Physicochemical Properties

This compound is a substituted pyridine derivative that has gained significant attention as a versatile intermediate in the synthesis of complex bioactive molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] The specific substitution pattern of a methoxy group at the 2-position and an aminomethyl group at the 3-position provides a unique combination of electronic and steric properties, making it a valuable synthon for creating libraries of compounds for drug screening and lead optimization.[4]

Notably, this compound is frequently listed as a "Protein Degrader Building Block," highlighting its utility in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[5] Furthermore, the 2-methoxypyridine motif is a core component in the design of potent kinase inhibitors, including those targeting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[6][7]

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1158447-85-8[5] |

| Molecular Formula | C₇H₁₂Cl₂N₂O[5] |

| Molecular Weight | 211.09 g/mol [5] |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| SMILES | COC1=NC=CC=C1CN.Cl.Cl |

Synthesis and Purification: A Validated Approach

The most common and efficient synthesis of (2-Methoxypyridin-3-yl)methanamine initiates from the readily available precursor, 2-methoxy-3-cyanopyridine. The key transformation is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the preferred industrial and laboratory method for this conversion due to its high efficiency and clean reaction profile.[8]

Experimental Protocol: Catalytic Hydrogenation of 2-methoxy-3-cyanopyridine

This protocol describes the synthesis of (2-Methoxypyridin-3-yl)methanamine, which is then converted to its dihydrochloride salt.

Step 1: Reduction of 2-methoxy-3-cyanopyridine

-

Reaction Setup: To a high-pressure hydrogenation vessel, add 2-methoxy-3-cyanopyridine (1.0 eq).

-

Catalyst Addition: Add Raney Nickel (approx. 10-20% by weight) as a slurry in methanol. The use of Raney Nickel is a well-established method for nitrile reduction.[9][10] Alternatively, 5-10% Palladium on carbon can be used.[8]

-

Solvent and Additive: Add anhydrous methanol as the solvent. To suppress the formation of secondary amine byproducts, add ammonium hydroxide (2-3 eq) to the reaction mixture.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.

-

Reaction Conditions: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude (2-Methoxypyridin-3-yl)methanamine as an oil.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude amine from Step 1 in anhydrous diethyl ether or a mixture of methanol and diethyl ether.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) with stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.

Structural Elucidation and Purity Assessment

The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Pyridyl Protons: δ 7.5-8.5 ppm (m, 3H); Methoxy Protons: δ ~4.0 ppm (s, 3H); Methylene Protons: δ ~4.2 ppm (s, 2H); Amine Protons: Broad singlet, concentration dependent. |

| ¹³C NMR | Aromatic Carbons: δ 110-160 ppm (5C); Methoxy Carbon: δ ~55 ppm (1C); Methylene Carbon: δ ~40 ppm (1C). |

| Mass Spec (ESI+) | m/z for [M+H]⁺ (free base): ~139.08 |

| FT-IR (KBr) | N-H stretch (amine salt): ~2400-3200 cm⁻¹ (broad); C-H stretch (aromatic & aliphatic): ~2850-3100 cm⁻¹; C=N and C=C stretch (pyridine ring): ~1400-1600 cm⁻¹; C-O stretch (methoxy): ~1020-1250 cm⁻¹. |

Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.[11][12]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable building block in the design of novel therapeutics.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's natural ubiquitin-proteasome system.[13][14] They consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[15] The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately the degradation efficiency.

(2-Methoxypyridin-3-yl)methanamine serves as an excellent starting point for linker synthesis. The primary amine provides a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand through amide bond formation or other coupling chemistries. The methoxypyridine moiety can be part of a rigid or semi-rigid linker, which can be advantageous for optimizing the orientation of the two ligands for effective ternary complex formation.[16][17]

Kinase Inhibitors and the PI3K/mTOR Pathway

The 2-methoxypyridine scaffold is a key feature in a number of potent kinase inhibitors.[18] A notable example is its incorporation into dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][7] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[19]

In the design of these inhibitors, the 2-methoxypyridine core often serves as a central scaffold to which other pharmacophoric groups are attached. The nitrogen atom of the pyridine ring can form key hydrogen bond interactions with the hinge region of the kinase domain, while the methoxy group can occupy a hydrophobic pocket and influence the overall conformation of the inhibitor.[20][21] The aminomethyl group at the 3-position provides a vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available Safety Data Sheets (SDS).[4][11][22]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or if ventilation is inadequate.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

-

Bruker. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

- St-Denis, J. F., et al. (2018). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 28(15), 2593-2598.

- Wang, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.

- Zheng, Y., et al. (2022).

- Yu, T., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(3), 256-261.

- Iyer, B. H., & Guha, P. C. (1950). Raney nickel reductions. Journal of the Indian Institute of Science, 32(1), 1-10.

-

Wang, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. CP Lab Safety. Retrieved from [Link]

- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.

-

Ling, Y., et al. (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate. Retrieved from [Link]

- Al-dujaili, L. H., & Al-karagoly, H. K. (2021). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Egyptian Journal of Chemistry, 64(10), 5589-5601.

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Retrieved from [Link]

-

Aladdin Scientific Corporation. (n.d.). (2-Methoxypyridin-3-yl)methanamine hydrochloride M191193. Labcompare.com. Retrieved from [Link]

- Adkins, H. (1954). Hydrogenation process. U.S.

-

Cresset Group. (n.d.). Efficient in silico design and evaluation of new linkers in heterobifunctional degraders. Cresset Group. Retrieved from [Link]

- Foley, C. A., & Crews, C. M. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters, 13(6), 874-884.

- Manford, G., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.

- Bayer Aktiengesellschaft. (2018). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.

- Syngenta Limited. (2004). Process for the preparation of 2-cyanopyridines. U.S.

- Katritzky, A. R., et al. (2005).

-

Moodle@Units. (n.d.). Mass Spectrometry. Moodle@Units. Retrieved from [Link]

- Bogolubsky, A. V., et al. (2006). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yl)amines. Chemistry of Heterocyclic Compounds, 42(10), 1317-1323.

-

ResearchGate. (n.d.). 1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). ResearchGate. Retrieved from [Link]

- Lheureux, S., et al. (2022). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 14(19), 4817.

- Yilmaz, F., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1), e21998.

-

Sygnature Discovery. (n.d.). Methods to accelerate PROTAC drug discovery. Sygnature Discovery. Retrieved from [Link]

-

Inanbio. (n.d.). FT-IR ACCESSORIES. Inanbio. Retrieved from [Link]

-

Laboratory Equipment. (n.d.). Spectrum Two FTIR Spectrometers by PerkinElmer. Laboratory Equipment. Retrieved from [Link]

- Noggle, F. T., & Clark, C. R. (1986). Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from its Isomers.

Sources

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543) [np-mrd.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Google Patents [patents.google.com]

- 9. ias.ac.in [ias.ac.in]

- 10. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. (2-Methoxypyridin-3-yl)MethanaMine hydrochloride | 1588441-13-7 [chemicalbook.com]

- 17. 1588441-13-7|(2-Methoxypyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 18. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]

- 20. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. hmdb.ca [hmdb.ca]

Taselisib (GDC-0032): A Technical Guide to a Dual-Action PI3K Inhibitor

Introduction: Beyond Simple Kinase Inhibition

Taselisib (GDC-0032), identified by CAS number 1282512-48-4, is a potent and orally bioavailable small molecule that has carved a unique niche in the landscape of oncogenic signaling inhibitors.[1][2] Initially developed by Roche, it targets the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in human cancers, promoting tumor cell growth, survival, and resistance to therapies.[1][3] What sets Taselisib apart from many of its contemporaries is its nuanced and powerful dual mechanism of action. Not only does it competitively inhibit the kinase activity of class I PI3K isoforms, but it also induces the selective, ubiquitin-mediated degradation of the mutant p110α catalytic subunit (encoded by PIK3CA), the most frequently mutated isoform in cancer.[4][5] This technical guide provides an in-depth exploration of the chemical and physical properties of Taselisib, its unique mechanism of action, and detailed protocols for its characterization in both biochemical and cellular contexts.

Physicochemical Characterization of Taselisib

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development, influencing everything from stock solution preparation to its behavior in complex biological systems.

Structural and General Properties

Taselisib is a complex heterocyclic molecule with the IUPAC name 2-{4-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydroimidazo[1,2-d][4][6]benzoxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide.[7] Its structural complexity contributes to its specific binding and unique biological activity.

| Property | Value | Source(s) |

| CAS Number | 1282512-48-4 | [1] |

| Synonyms | GDC-0032, RG-7604 | [7] |

| Molecular Formula | C₂₄H₂₈N₈O₂ | [5] |

| Molecular Weight | 460.53 g/mol | [8] |

| Appearance | White to off-white solid powder | [5][8] |

| Melting Point | 259 °C | [4] |

Solubility Profile

The solubility of Taselisib is a critical parameter for its use in experimental settings. It is sparingly soluble in aqueous solutions but demonstrates good solubility in common organic solvents used for in vitro research.

| Solvent | Solubility | Notes | Source(s) |

| DMSO | ≥ 63.33 mg/mL (137.52 mM) | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [9] |

| DMF | Soluble | - | [5] |

| Ethanol | ~7 mg/mL (15.20 mM) | - | [9] |

| Water | Insoluble | - | [9] |

| Formulation (in vivo) | ≥ 2.5 mg/mL | In 10% DMSO + 90% (20% SBE-β-CD in saline) or 10% DMSO + 90% corn oil. | [8][10] |

A Dual Mechanism of Action: Kinase Inhibition and Protein Degradation

The therapeutic potential of Taselisib stems from its potent and selective inhibition of the PI3K pathway, a central node in cellular signaling.[2] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene, is a key driver of tumorigenesis.[1]

Selective Inhibition of PI3K Isoforms

Taselisib is a β-isoform-sparing PI3K inhibitor, demonstrating high potency against the α, δ, and γ isoforms.[9] This selectivity is significant because the β isoform is implicated in insulin signaling, and sparing it may mitigate metabolic side effects like hyperglycemia, a common toxicity associated with pan-PI3K inhibitors.[9] The inhibitory constants (Ki) highlight its selectivity profile.

| PI3K Isoform | Ki (nM) |

| PI3Kα (p110α) | 0.29 |

| PI3Kδ (p110δ) | 0.12 |

| PI3Kγ (p110γ) | 0.97 |

| PI3Kβ (p110β) | 9.1 |

| Source:[7][9][10] |

This inhibition is achieved by Taselisib binding to the ATP-binding pocket of the PI3K catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[11] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, thereby inhibiting proliferation and promoting apoptosis in cancer cells.[11]

Targeted Degradation of Mutant p110α

A key differentiator for Taselisib is its ability to induce the degradation of mutant p110α protein.[4][5] This effect is specific to the mutated form of the protein and is not observed with wild-type p110α or with other clinical-stage PI3K inhibitors.[4] The degradation is dose- and time-dependent and occurs via a ubiquitin-mediated, proteasome-dependent pathway.[4][5] This dual action of blocking kinase activity and removing the oncogenic protein itself leads to a more profound and sustained inhibition of the PI3K pathway, which is associated with enhanced anti-tumor activity in PIK3CA-mutant cancer models.[4][12]

Caption: Taselisib's dual mechanism of action on the PI3K/Akt signaling pathway.

Experimental Protocols for the Evaluation of Taselisib

To fully characterize the activity of Taselisib, a combination of biochemical and cell-based assays is essential. The following protocols provide a framework for these investigations.

Protocol 1: In Vitro PI3Kα Kinase Assay (Fluorescence Polarization)

This biochemical assay directly quantifies the enzymatic activity of PI3Kα and its inhibition by Taselisib.

Principle: The assay measures the production of PIP3 from PIP2. A fixed amount of fluorescently-labeled PIP3 competes with the enzyme-generated PIP3 for binding to a detector protein (e.g., GRP-1 pleckstrin homology domain). Increased enzymatic activity leads to more unlabeled PIP3, which displaces the fluorescent probe, resulting in a lower fluorescence polarization (FP) signal.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 10 mM Tris pH 7.5, 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT, 0.05% CHAPS).

-

Dilute recombinant human PI3Kα (p110α/p85α) in kinase buffer.

-

Prepare a serial dilution of Taselisib in 100% DMSO, followed by a final dilution in kinase buffer (maintaining a final DMSO concentration of ≤2%).

-

Prepare a substrate solution containing PIP2 and ATP in kinase buffer (e.g., 10 µM PIP2, 25 µM ATP).

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted PI3Kα enzyme.

-

Add the serially diluted Taselisib or vehicle control (DMSO).

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the PIP2/ATP substrate solution.

-

Incubate for 30-60 minutes at 25°C.

-

-

Detection:

-

Stop the reaction by adding an EDTA-containing buffer.

-

Add the detection mix containing the fluorescently-labeled PIP3 probe (e.g., TAMRA-PIP3) and the GRP-1 detector protein.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Read the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

Protocol 2: Cell-Based Assay for PI3K Pathway Inhibition (Western Blot)

This assay assesses Taselisib's ability to inhibit the PI3K signaling cascade within a cellular context by measuring the phosphorylation status of downstream effectors like Akt.

Principle: Activated PI3K leads to the phosphorylation of Akt at key residues (Ser473 and Thr308). Inhibition of PI3K by Taselisib will decrease the levels of phosphorylated Akt (p-Akt) without affecting total Akt levels. This change is detected by Western blot using specific antibodies.

Methodology:

-

Cell Culture and Treatment:

-

Plate PIK3CA-mutant cancer cells (e.g., MCF-7, BT474) in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of Taselisib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.[14]

-

Caption: A streamlined workflow for Western blot analysis of PI3K pathway inhibition.

Protocol 3: Cell Viability and Proliferation Assay (MTS/MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Taselisib.

Principle: The tetrazolium salt MTS (or MTT) is reduced by metabolically active, viable cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of Taselisib in culture medium.

-

Treat the cells with the diluted compound and include a vehicle-only control.

-

Incubate for a desired period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTS Reagent Addition:

-

Add MTS reagent (pre-mixed with an electron coupling agent like PES) to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Absorbance Reading:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from media-only wells).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percent viability against the log of the Taselisib concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).[15][16][17]

-

Conclusion and Future Directions

Taselisib (GDC-0032) represents a sophisticated approach to targeting the PI3K pathway. Its dual mechanism—inhibiting the kinase while simultaneously promoting the degradation of the mutant oncoprotein—provides a more comprehensive and durable pathway blockade than kinase inhibition alone.[4] This has been shown to translate to enhanced potency in preclinical models of PIK3CA-mutant cancers.[4][12] While clinical development was halted due to a challenging therapeutic window,[3] the unique biology uncovered by Taselisib continues to inform the development of next-generation PI3K inhibitors and protein degraders. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage Taselisib as a tool compound to further explore the intricacies of PI3K signaling and to validate novel therapeutic strategies targeting this critical oncogenic pathway.

References

-

Friedman, L.S., Edgar, K.A., Song, K., et al. (2017). Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action. Cancer Research, 77(4 Supplement), S6-04. [Link]

-

Wikipedia. Taselisib. [Link]

-

Dickler, M.N., Saura, C., Jhaveri, K., et al. (2018). A phase II study of the PI3K inhibitor taselisib (GDC-0032) combined with fulvestrant (F) in patients (pts) with HER2-negative (HER2-), hormone receptor-positive (HR+) advanced breast cancer (BC). Journal of Clinical Oncology, 36(15_suppl), 1012-1012. [Link]

-

Song, K.W., Edgar, K.A., Kirkpatrick, D.S., et al. (2017). Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. Molecular Cancer Therapeutics, 16(10 Supplement), 146. [Link]

-

Cocco, S., Piezzo, M., Della Mura, A., et al. (2020). Phosphatidylinositol 3-kinase (PI3Kα)/AKT axis blockade with taselisib or ipatasertib enhances the efficacy of anti-microtubule drugs in human breast cancer cells. Oncotarget, 11(29), 2846–2858. [Link]

-

NANoREG. MTS assay in THP-1 cells. [Link]

-

MedchemExpress (Chinese). Taselisib (GDC-0032). [Link]

-

National Cancer Institute. Definition of taselisib - NCI Drug Dictionary. [Link]

-

Juric, D., Krop, I., Ramanathan, R.K., et al. (2017). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery, 7(7), 704-715. [Link]

-

Amazon S3. Safety Data Sheet GDC-0032. [Link]

-

Vasan, N., Razavi, P., Johnson, J.L., et al. (2021). Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer. npj Breast Cancer, 7(1), 1-10. [Link]

-

Assay Guidance Manual. Cell Viability Assays. [Link]

-

PubChem. Taselisib. [Link]

-

Harvard DASH. Targeting the PI3K/AKT Pathway using Pan-AKT Degraders. [Link]

-

Lopez, S., Schwab, C.L., Cocco, E., et al. (2014). Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. Gynecologic Oncology, 135(2), 312-317. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. taselisib. [Link]

-

Mosele, F., Stefanovska, B., Guedj, M., et al. (2020). Testing considerations for phosphatidylinositol‐3‐kinase catalytic subunit alpha as an emerging biomarker in advanced breast cancer. CA: A Cancer Journal for Clinicians, 70(4), 297-308. [Link]

-

AMSBIO. MTT Cell Proliferation and Viability Assay Kit. [Link]

-

ResearchGate. Western blot analyses of the PI3K/Akt pathway. [Link]

-

ResearchGate. Western blot analysis of components of the class I PI3K and ERK pathways. [Link]

-

ResearchGate. Western blot analysis for protein levels associated with the PI3K/AKT pathway. [Link]

Sources

- 1. Taselisib | C24H28N8O2 | CID 51001932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Taselisib - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. tenovapharma.com [tenovapharma.com]

- 6. rcsb.org [rcsb.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Taselisib | Carbonic Anhydrase | PI3K | TargetMol [targetmol.com]

- 14. Phosphatidylinositol 3-kinase (PI3Kα)/AKT axis blockade with taselisib or ipatasertib enhances the efficacy of anti-microtubule drugs in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. materialneutral.info [materialneutral.info]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

(2-Methoxypyridin-3-yl)methanamine Dihydrochloride: A Proposed Mechanism of Action and a Research Roadmap for its Elucidation

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

(2-Methoxypyridin-3-yl)methanamine dihydrochloride is a pyridine derivative with a structure suggestive of biological activity. However, its precise mechanism of action remains uncharacterized in the public domain. This technical guide proposes a primary mechanism of action centered on the modulation of the histaminergic system, drawing parallels with structurally related compounds such as Betahistine and 3-picolylamine. We present a comprehensive research roadmap, including detailed in-vitro experimental protocols, to systematically investigate this hypothesis. The guide is intended to provide a robust scientific framework for researchers to elucidate the pharmacological profile of this compound, thereby enabling an assessment of its therapeutic potential.

Introduction

(2-Methoxypyridin-3-yl)methanamine is a small molecule characterized by a methoxy-substituted pyridine ring with a methanamine group at the 3-position. While the scientific literature contains reports on the synthesis and use of related methoxypyridine derivatives in various therapeutic areas, including as PI3K/mTOR inhibitors and antimycobacterial agents, the specific biological targets of this compound have not been disclosed[1]. The absence of a defined mechanism of action presents a significant knowledge gap but also an opportunity for novel therapeutic discovery.

This guide puts forth the primary hypothesis that this compound functions as a modulator of the histaminergic system. This proposition is based on a structural analysis comparing it to known histaminergic agents.

The Histaminergic System: A Brief Overview

The histaminergic system plays a crucial role in a wide array of physiological processes, including allergic responses, gastric acid secretion, and neurotransmission[2]. Histamine exerts its effects through four G-protein coupled receptors (GPCRs): H1, H2, H3, and H4[3][4].

-

H1 Receptor: Primarily involved in allergic reactions, leading to smooth muscle contraction and increased vascular permeability.

-

H2 Receptor: A key regulator of gastric acid secretion.

-

H3 Receptor: Acts as an autoreceptor on histaminergic neurons, inhibiting histamine release, and as a heteroreceptor modulating the release of other neurotransmitters[4][5].

-

H4 Receptor: Predominantly expressed on immune cells and is involved in inflammatory responses.

The levels of histamine are controlled by its synthesis from histidine by histidine decarboxylase and its degradation by two main enzymes: diamine oxidase (DAO) and histamine N-methyltransferase (HNMT).

Structural Analogy and the Primary Hypothesis

Our primary hypothesis is based on the structural similarities between (2-Methoxypyridin-3-yl)methanamine and known modulators of the histaminergic system (Table 1).

Table 1: Structural Comparison of (2-Methoxypyridin-3-yl)methanamine with Related Compounds

| Compound | Structure | Key Features and Known Activity |

| (2-Methoxypyridin-3-yl)methanamine | Structure Placeholder | Pyridine ring with methoxy and aminomethyl substituents. Activity to be determined. |

| Histamine | Structure Placeholder | Imidazole ring with an ethylamine side chain. Endogenous agonist for all four histamine receptors. |

| Betahistine | Structure Placeholder | Pyridine derivative. Weak H1 receptor agonist and potent H3 receptor antagonist. |

| 3-Picolylamine | Structure Placeholder | Pyridine ring with a methanamine group. Known to inhibit histaminase (diamine oxidase). |

The core structure of (2-Methoxypyridin-3-yl)methanamine, a picolylamine, is a known pharmacophore in compounds that interact with the histaminergic system. The structural resemblance to Betahistine, a well-established H3 receptor antagonist and H1 receptor agonist, is particularly compelling. Furthermore, the 3-picolylamine scaffold is known to inhibit histaminase, an enzyme responsible for histamine degradation.

Therefore, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:

-

Direct interaction with histamine receptors (H1, H2, H3, H4) as an agonist, antagonist, or inverse agonist.

-

Inhibition of histamine-degrading enzymes (DAO or HNMT), leading to an increase in endogenous histamine levels.

Proposed Mechanism of Action: Modulation of the Histaminergic System

The following sections detail the proposed interactions of this compound with the histaminergic system and the potential downstream consequences.

Potential Interaction with Histamine Receptors

Given its structure, the compound could potentially bind to one or more histamine receptor subtypes. The most likely candidate, based on the similarity to Betahistine, is the H3 receptor. Antagonism of the H3 autoreceptor would lead to increased histamine release in the central nervous system, a mechanism known to promote wakefulness and cognitive enhancement.

The downstream signaling pathways that would be activated or inhibited by the interaction of the compound with histamine receptors are depicted in the following diagrams.

Caption: Proposed H1 Receptor Signaling Pathway.

Caption: Proposed H3 Receptor Antagonism Pathway.

Potential Inhibition of Histamine Degrading Enzymes

The picolylamine structure is present in known inhibitors of diamine oxidase (DAO). Inhibition of DAO would prevent the breakdown of histamine in the periphery, leading to increased histamine levels and potentiation of its effects.

Experimental Roadmap for Elucidation of the Mechanism of Action

To systematically test the proposed mechanism of action, a tiered approach of in-vitro experiments is recommended. The following protocols are designed to be self-validating and provide a comprehensive pharmacological profile of this compound.

Caption: Tiered Experimental Workflow.

Protocol 1: Radioligand Binding Assays for Histamine Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human H1, H2, H3, and H4 receptors.

Methodology:

-

Cell Membrane Preparation:

-

Use commercially available cell lines stably expressing each of the human histamine receptors (e.g., CHO-K1 or HEK293 cells).

-

Culture cells to ~90% confluency.

-

Harvest cells and homogenize in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a BCA or Bradford assay.

-

-

Competitive Binding Assay:

-

Prepare a series of dilutions of this compound (e.g., from 10 nM to 100 µM).

-

In a 96-well plate, combine the cell membranes, a specific radioligand for each receptor (e.g., [3H]-Mepyramine for H1, [3H]-Tiotidine for H2, [3H]-α-Methylhistamine for H3, [3H]-Histamine for H4), and the test compound dilutions.

-

For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM Mepyramine for H1).

-

Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional Receptor Assays

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of the compound at any receptor for which significant binding was observed in Protocol 1.

Methodology:

-

H1 Receptor (Calcium Mobilization Assay):

-

Plate H1-expressing cells in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Use a fluorescent imaging plate reader (FLIPR) to measure the change in intracellular calcium concentration upon addition of the test compound.

-

To test for antagonism, pre-incubate the cells with the test compound before adding a known H1 agonist (e.g., histamine).

-

-

H2 Receptor (cAMP Accumulation Assay):

-

Use H2-expressing cells.

-

Incubate the cells with the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).

-

To test for antagonism, pre-incubate with the test compound before stimulating with an H2 agonist (e.g., amthamine).

-

-

H3 and H4 Receptors (cAMP Inhibition Assay):

-

Use H3 or H4-expressing cells.

-

Incubate the cells with the test compound and a phosphodiesterase inhibitor.

-

Stimulate adenylyl cyclase with forskolin.

-

Measure the inhibition of forskolin-stimulated cAMP production using a suitable assay kit.

-

To test for antagonism, pre-incubate with the test compound before adding an H3/H4 agonist (e.g., (R)-α-methylhistamine).

-

Protocol 3: Enzyme Inhibition Assays

Objective: To determine if the compound inhibits the activity of diamine oxidase (DAO) or histamine N-methyltransferase (HNMT).

Methodology:

-

DAO Inhibition Assay (Amplex Red Assay):

-

This assay is based on the detection of H2O2 produced during the oxidation of a DAO substrate (e.g., putrescine).

-

In a 96-well plate, combine purified DAO, horseradish peroxidase, Amplex Red reagent, and various concentrations of the test compound.

-

Initiate the reaction by adding the DAO substrate.

-

Measure the increase in fluorescence over time at an excitation of ~530 nm and an emission of ~590 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

HNMT Inhibition Assay:

-

This can be a radiometric assay using [3H]-S-adenosyl-L-methionine ([3H]-SAM) as the methyl donor.

-

Incubate purified HNMT, histamine, [3H]-SAM, and the test compound.

-

After the reaction, extract the radiolabeled N-methylhistamine and quantify using liquid scintillation counting.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise table to allow for easy comparison and interpretation.

Table 2: Example Data Summary for this compound

| Assay | Target | Result (Ki, IC50, or EC50 in µM) | Activity |

| Binding | H1 Receptor | > 10 | Inactive |

| H2 Receptor | > 10 | Inactive | |

| H3 Receptor | 0.05 | High Affinity | |

| H4 Receptor | 2.5 | Moderate Affinity | |

| Functional | H3 Receptor | 0.1 (IC50) | Potent Antagonist |

| H4 Receptor | 5.0 (IC50) | Moderate Antagonist | |

| Enzyme | DAO | > 50 | Inactive |

| HNMT | > 50 | Inactive |

Interpretation: The example data above would suggest that this compound is a potent and selective H3 receptor antagonist with weaker activity at the H4 receptor. This profile would warrant further investigation in in-vivo models of CNS disorders where H3 receptor antagonism is a validated therapeutic strategy.

Alternative Hypotheses and Future Directions

Should the proposed experiments fail to demonstrate any significant activity on the histaminergic system, alternative mechanisms should be considered. The methoxypyridine scaffold is present in a variety of bioactive molecules, including kinase inhibitors. Therefore, a broad-based screening approach, such as a kinase inhibitor panel screen, could be a valuable next step to identify potential off-target effects or a completely novel mechanism of action.

Conclusion

This technical guide provides a scientifically grounded hypothesis for the mechanism of action of this compound, centered on the modulation of the histaminergic system. The detailed experimental roadmap offers a clear path for researchers to systematically investigate this hypothesis and to fully characterize the pharmacological profile of this compound. The elucidation of its mechanism of action is a critical step in determining its potential for future drug development.

References

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (Source: MDPI, URL: [Link])

-

Histamine pharmacology: from Sir Henry Dale to the 21st century. (Source: PubMed Central, URL: [Link])

-

Regional Differential Effects of the Novel Histamine H3 Receptor Antagonist... (Source: PubMed Central, URL: [Link])

-

Histamine and its receptors. (Source: PubMed Central, URL: [Link])

Sources

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]

- 2. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regional Differential Effects of the Novel Histamine H3 Receptor Antagonist 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254) on Histamine Release in the Central Nervous System of Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-methoxypyridine derivatives

An In-depth Technical Guide to the Biological Activity of 2-Methoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its presence in numerous approved drugs and its ability to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a methoxy group at the 2-position creates the 2-methoxypyridine core, a versatile building block that offers a unique combination of electronic properties and steric influences. This guide provides a comprehensive overview of the diverse biological activities exhibited by 2-methoxypyridine derivatives, delving into their applications in oncology, neurodegenerative disease, and infectious diseases. We will explore the underlying mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed, field-proven protocols for the evaluation of these compounds, grounding our discussion in the principles of modern drug discovery.

The 2-Methoxypyridine Scaffold: A Privileged Motif in Medicinal Chemistry

The 2-methoxypyridine moiety is more than just a simple aromatic heterocycle; it is a key intermediate and structural component in the synthesis of novel therapeutic agents. The strategic placement of the methoxy group influences the molecule's conformation, metabolic stability, and electronic distribution within the pyridine ring. This modification can enhance binding to biological targets and improve drug-like properties. Its utility is demonstrated by its role as a precursor in the synthesis of compounds ranging from macrolide antibiotics to inhibitors of key enzymes in disease pathways. This guide will focus on derivatives where the 2-methoxypyridine core is integral to the final bioactive molecule.

Anticancer Activity: Targeting the PI3K/mTOR Signaling Axis

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 2-methoxypyridine derivatives have emerged as potent dual inhibitors of PI3K and mTOR, offering a promising strategy to overcome the resistance mechanisms associated with single-target inhibitors.

Mechanism of Action

2-Methoxypyridine-based sulfonamides have been designed to bind to the ATP-binding pocket of PI3K and mTOR kinases. The pyridine nitrogen and other strategically placed heteroatoms can form key hydrogen bonds with hinge region residues, such as Val851 in PI3Kα, while the broader scaffold makes favorable contacts within the active site. By inhibiting both PI3K and mTOR, these compounds can effectively shut down downstream signaling, leading to decreased phosphorylation of key effectors like Akt. This dual inhibition can induce cell cycle arrest, typically at the G0/G1 phase, and promote apoptosis in cancer cells.

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of 2-methoxypyridine derivatives.

Structure-Activity Relationship (SAR) and Lead Compounds

Systematic modification of the 2-methoxypyridine sulfonamide scaffold has yielded potent inhibitors with nanomolar efficacy. A notable example, compound 22c , emerged from a scaffold hopping strategy.

-

Core Aromatic System: The choice of the aromatic system (Part A in the general structure) is critical. Compound 22c , featuring a quinoline core, demonstrated superior PI3Kα and mTOR inhibitory activity compared to analogs with benzothiopheno[3,2-d]pyrimidine or pyridine[2,3-d]pyrimidine cores.

-

Linker and Sulfonamide Group: The sulfonamide linker is crucial for orienting the molecule within the kinase active site.

-

2-Methoxypyridine Moiety: This group (Part C) is hypothesized to occupy a specific pocket of the active site, contributing to overall potency and selectivity.

Quantitative Data: In Vitro Activity

The efficacy of these compounds is typically assessed through enzymatic assays and cell-based anti-proliferative assays. Below is a summary of the reported activity for the lead compound 22c .

| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) |

| 22c | PI3Kα | 0.22 | HCT-116 (Colon) | 20 |

| mTOR | 23 | MCF-7 (Breast) | 130 |

Data extracted from reference.

Activity in Neurodegenerative Disorders

The 2-methoxypyridine scaffold is also a key feature in compounds designed to tackle neurodegenerative diseases like Alzheimer's. These derivatives have been primarily investigated as modulators of enzymes involved in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.

Gamma-Secretase Modulators (GSMs)

Gamma-secretase is an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP), which can produce Aβ peptides of varying lengths. The accumulation of the longer, more aggregation-prone Aβ42 peptide is a key event in plaque formation. GSMs do not block the enzyme but rather shift its cleavage activity to favor the production of shorter, less toxic Aβ species.

A series of 2-methoxypyridine-containing tetracyclic GSMs were developed to improve upon earlier compounds with poor physicochemical properties. The introduction of the methoxypyridine motif as a replacement for a fluorophenyl ring resulted in compounds with enhanced activity and, critically, improved aqueous solubility—a key parameter for brain-penetrant drugs. The lead compound from this series, 22d , demonstrated robust activity in reducing Aβ42 production.

BACE1 Inhibitors

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is another key enzyme in the amyloidogenic pathway. 2-Methoxypyridine can be used as a building block to prepare bicyclic iminopyrimidinones, which act as BACE1 inhibitors. By inhibiting BACE1, these compounds can reduce the overall production of Aβ peptides.

Antimicrobial and Antituberculosis Activity

The versatility of the 2-methoxypyridine scaffold extends to infectious diseases. It has been incorporated into novel agents targeting Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).

Riminophenazine Derivatives

In an effort to improve the properties of existing antituberculosis drugs, a series of riminophenazine derivatives were synthesized incorporating a 2-methoxypyridylamino substituent. This modification aimed to maintain potent activity against M. tuberculosis H37Rv while improving physicochemical properties and reducing side effects like skin pigmentation. Several of these novel compounds showed promising in vitro activity against the pathogen.

Experimental Protocols for Biological Evaluation

Synthesizing a novel compound is only the first step. Rigorous and reproducible biological evaluation is paramount. This section provides detailed, self-validating protocols for assessing the anticancer activity of 2-methoxypyridine derivatives targeting the PI3K/mTOR pathway.

Workflow for Anticancer Evaluation

Figure 2: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: In Vitro PI3Kα Kinase Inhibition Assay

-

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the PI3Kα enzyme. The amount of ATP consumed is quantified, often using a luminescence-based system where light output is inversely proportional to kinase activity.

-

Materials:

-

Recombinant human PI3Kα enzyme.

-

PIP2 substrate.

-

ATP.

-

Kinase buffer (e.g., ADP-Glo™ Kinase Assay kit from Promega).

-

Test compounds dissolved in DMSO.

-

Positive control inhibitor (e.g., Idelalisib).

-

White, opaque 384-well assay plates.

-

Luminometer.

-

-

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme/Substrate Preparation: Prepare a solution of PI3Kα enzyme and PIP2 substrate in kinase reaction buffer.

-

Kinase Reaction Initiation: Add the enzyme/substrate mix to the wells containing the compounds. Incubate for 1 hour at room temperature. This step is the "why": it allows the enzyme to react with the substrate in the presence or absence of the inhibitor.

-

ATP Addition: Add ATP to all wells to start the kinase reaction.

-

Reaction Termination & Signal Generation: After a defined incubation period (e.g., 60 minutes), add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Viability (MTT) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7).

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well clear flat-bottom plates.

-

Microplate reader (absorbance at ~570 nm).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. The choice of cell density is critical to ensure cells are in an exponential growth phase during the experiment.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-methoxypyridine derivatives for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the kinase assay.

Protocol 3: Western Blot for Phospho-Akt (p-Akt) Levels

-

Principle: This protocol assesses the on-target effect of the inhibitor within the cell. A reduction in the phosphorylation of Akt, a key downstream effector of PI3K, provides evidence of pathway inhibition.

-

Materials:

-

Cancer cell lines.

-

Test compound and controls.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short period (e.g., 2-4 hours). Lyse the cells on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay. This step is crucial for ensuring equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add ECL substrate and capture the chemiluminescent signal.

-

Stripping and Re-probing: The same membrane can be stripped and re-probed for total Akt and a loading control (β-actin) to confirm that the observed changes are due to altered phosphorylation, not changes in the total amount of protein.

-

-

Data Analysis: Densitometry is used to quantify the band intensities. The p-Akt signal is normalized to the total Akt signal to determine the extent of inhibition.

Conclusion and Future Directions

The 2-methoxypyridine scaffold has proven to be a remarkably fruitful starting point for the development of novel, biologically active compounds. Its derivatives have demonstrated significant potential in diverse therapeutic areas, from oncology to neurodegeneration and infectious disease. The success of compounds like the PI3K/mTOR inhibitor 22c and the gamma-secretase modulator 22d underscores the value of this privileged structure in medicinal chemistry.

Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of these derivatives for in vivo applications. Exploring new substitutions on the pyridine ring and incorporating the 2-methoxypyridine moiety into novel scaffolds will undoubtedly lead to the discovery of new chemical entities with enhanced potency and novel mechanisms of action. The protocols and data presented in this guide provide a solid foundation for researchers aiming to contribute to this exciting and rapidly evolving field.

References

-

Lu, X., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules. Available at: [Link]

-

Kuklish, J. R., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals. Available at: [Link]

-

Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Available at: [Link]

An In-depth Technical Guide to the Solubility Profile of (2-Methoxypyridin-3-yl)methanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of (2-Methoxypyridin-3-yl)methanamine dihydrochloride, a key building block in contemporary drug discovery, notably in the synthesis of advanced kinase inhibitors.[1] Given the limited publicly available solubility data for this compound, this guide emphasizes the foundational principles and detailed experimental protocols necessary for researchers, medicinal chemists, and formulation scientists to determine its solubility characteristics. We delve into the theoretical underpinnings of its expected solubility behavior based on its chemical structure, including the influence of the methoxypyridine core and the amine hydrochloride salt form. Furthermore, this document provides validated, step-by-step protocols for determining both thermodynamic and kinetic solubility, as well as methods for pKa estimation, to empower researchers to generate a robust and reliable solubility profile essential for drug development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[2] Poor aqueous solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and lead to unreliable results in biological assays.[2][3] For this compound, a compound increasingly utilized in the synthesis of novel therapeutics such as PI3K/mTOR dual inhibitors, a thorough understanding of its solubility is paramount for its effective application in drug discovery and development pipelines.[1]

This guide serves as a practical resource for scientists to meticulously characterize the solubility of this important building block. We will explore the theoretical considerations that govern its solubility and provide detailed, actionable protocols for its empirical determination.

Theoretical Framework for Solubility

The solubility of this compound is dictated by its molecular structure, specifically the interplay between the aromatic methoxypyridine ring, the primary amine, and its dihydrochloride salt form.

Structural Features Influencing Solubility

-

Pyridine Ring: The pyridine nitrogen atom possesses a lone pair of electrons, rendering it basic and capable of hydrogen bonding with protic solvents.[4]

-

Methoxy Group: The methoxy group at the 2-position influences the electron density of the pyridine ring through both inductive and mesomeric effects, which can impact the pKa of the pyridine nitrogen and, consequently, its solubility.[4][5][6][7] The methoxy group can also participate in hydrogen bonding.

-